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Compound of Interest

Compound Name: L-Histidinol dihydrochloride

Cat. No.: B555029 Get Quote

Introduction

L-Histidinol, a structural analogue of the essential amino acid L-histidine, acts as a potent and

reversible inhibitor of protein synthesis.[1][2] It functions by competitively inhibiting histidyl-

tRNA synthetase, the enzyme responsible for charging tRNA with histidine.[1][3] This leads to a

state of amino acid deprivation, which can selectively protect normal cells from the toxicity of

cell-cycle-specific chemotherapeutic agents while potentially enhancing their efficacy against

tumor cells.[4][5][6] These application notes provide a comprehensive overview and detailed

protocols for the use of L-Histidinol dihydrochloride in preclinical in vivo animal research.

Mechanism of Action

L-Histidinol dihydrochloride disrupts protein synthesis at the initiation stage.[3] By inhibiting

histidyl-tRNA synthetase, it prevents the formation of histidyl-tRNA, leading to an accumulation

of uncharged tRNA. This accumulation triggers the General Amino Acid Nondeprived (GAAN)

stress response pathway, primarily through the activation of the kinase GCN2 (General Control

Nonderepressible 2). Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation

factor 2 (eIF2α), which globally reduces protein synthesis while simultaneously promoting the

translation of specific stress-response genes, such as ATF4. This can lead to cell cycle arrest,

providing a protective effect for normal, rapidly dividing cells against chemotherapy, and in

some contexts, sensitizing cancer cells to treatment.[7]
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Caption: L-Histidinol's mechanism of action via the GCN2 stress pathway.
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Physicochemical Properties and Formulation
A summary of the key properties of L-Histidinol dihydrochloride is provided below.

Property Value Citation(s)

Molecular Formula C₆H₁₁N₃O · 2HCl [1]

Molecular Weight 214.1 g/mol [1]

CAS Number 1596-64-1 [1]

Appearance
White to off-white crystalline

powder

Melting Point 193-201 °C (decomposes) [1][8]

Solubility Soluble in water (50 mg/mL) [1]

Storage Store at room temperature [1]

Solution Stability

A 5% aqueous solution is

stable for at least 24 hours at

room temp.

[1]

Frozen Stock Stability
Not recommended for use after

one month
[1]

Preparation of Dosing Solution (Example) For in vivo use, L-Histidinol dihydrochloride is

typically dissolved in a sterile, aqueous vehicle.

Vehicle: Use sterile water for injection or sterile 0.9% saline.

Calculation: Calculate the required amount of L-Histidinol dihydrochloride based on the

desired dose (mg/kg) and the concentration needed for the injection volume (e.g., 10 mL/kg

for intraperitoneal injection in mice).

Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the required

amount of L-Histidinol dihydrochloride powder. Add the sterile vehicle to the powder and

vortex or stir until a clear, colorless solution is obtained.[1]
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Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

Usage: It is recommended to prepare the working solution fresh on the day of use.[3]

In Vivo Applications and Protocols
L-Histidinol has been primarily investigated in vivo as a modulator of anticancer drug activity,

aiming to reduce host toxicity and/or increase antitumor efficacy.[3][9]

Summary of In Vivo Dosages and Models
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Animal
Model

Tumor Type
/ Condition

L-Histidinol
Dihydrochl
oride Dose
& Schedule

Combinatio
n Agent(s)

Key
Findings

Citation(s)

CD8F1 Mice Breast Tumor

7 mg/mouse,

i.p.; 5 doses

at 2-h

intervals, on

4 consecutive

days/week for

3 weeks

None

Significantly

inhibited

tumor growth.

[3]

Rats

Cisplatin-

induced

nephrotoxicity

100 mg/kg,

i.p.; 5 doses

at 2-h

intervals,

starting 2 h

before

cisplatin

Cisplatin

Reduced

nephrotoxicity

and protected

renal

function.

[3]

DBA/2J Mice
P815

Mastocytoma

5

mg/injection,

i.p.;

administered

at -2, 0, 2, 4,

and 6 h

relative to

chemotherap

y

Ara-C, FUra

Eliminated

bone marrow

toxicity and

enhanced

tumor cell

eradication.

[3]

DBA/2J Mice
P388

Leukemia

250 mg/kg,

i.p.
BCNU

Increased

median

survival time

and the

number of

60-day

survivors.

[3]
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C57/BL Mice

Disseminated

B16f10

Melanoma

Not specified

in abstract
BCNU

More

effective than

HHT in

reducing

pulmonary

foci and

extending

survival.

[9]

CD8F1 Mice Breast Tumor
Not specified

in abstract

5-Fluorouracil

(FUra)

Protected

against FUra

toxicity but

also reduced

its antitumor

activity in this

model.

[6]

Detailed Protocol: Chemoprotection and Efficacy Study
in a Murine Xenograft Model
This protocol describes a general workflow for evaluating L-Histidinol's ability to protect against

chemotherapy-induced toxicity and modulate antitumor efficacy in mice bearing solid tumors.
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Start: Acquire Animals
(e.g., 6-8 week old BALB/c nude mice)

1. Acclimatization
(1-2 weeks)

2. Tumor Cell Implantation
(e.g., Subcutaneous injection of cancer cells)

3. Tumor Growth Monitoring
(Wait for tumors to reach ~100 mm³)

4. Randomization
(Divide mice into treatment groups)

Group 1:
Vehicle + Vehicle

Group 2:
Vehicle + Chemo Agent

Group 3:
L-Histidinol + Vehicle

Group 4:
L-Histidinol + Chemo Agent

5. Administer Treatments
(e.g., L-Histidinol i.p. 2h before Chemo i.v.)

Repeat as per schedule

6. In-Life Monitoring
(Measure tumor volume and body weight 2-3x weekly)

7. Endpoint Criteria Met
(e.g., Tumor volume >2000 mm³ or signs of toxicity)

8. Euthanasia & Necropsy
(Collect tumors and tissues for analysis)

9. Data Analysis
(Compare tumor growth inhibition, body weight changes, survival)

End

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo L-Histidinol combination study.
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1. Animal Model and Tumor Implantation

Select an appropriate mouse strain (e.g., BALB/c nude, C57/BL) and tumor cell line.

Implant tumor cells subcutaneously on the flank of the mice.

Allow tumors to establish and reach a mean volume of approximately 100-150 mm³.

2. Randomization and Grouping

Randomize animals into treatment groups (n=8-10 per group) based on tumor volume.

Example Groups:

Group 1: Vehicle Control

Group 2: Chemotherapy Agent

Group 3: L-Histidinol only

Group 4: L-Histidinol + Chemotherapy Agent

3. Dosing and Administration

L-Histidinol: Based on previous studies, a multi-dose intraperitoneal (i.p.) injection schedule

is common. For example, administer L-Histidinol (e.g., 100 mg/kg) via i.p. injection 2 hours

prior to the chemotherapy agent.[3]

Chemotherapy Agent: Administer the chemotherapeutic drug via its optimal route (e.g.,

intravenous, intraperitoneal).

Follow the established dosing schedule for the specific chemotherapy drug, with L-Histidinol

pretreatment at each cycle.

4. Monitoring and Endpoints

Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume

using the formula: (Length x Width²) / 2.
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Body Weight: Monitor body weight 2-3 times per week as a general indicator of toxicity.

Clinical Observations: Observe animals daily for any signs of distress or toxicity.

Endpoint: Euthanize animals when tumors reach the predetermined maximum size, ulcerate,

or if signs of severe toxicity (e.g., >20% body weight loss) are observed.

5. Data Analysis

Antitumor Efficacy: Compare the tumor growth curves between groups. Calculate Tumor

Growth Inhibition (TGI).

Toxicity: Compare body weight changes between groups. Perform complete blood counts

(CBCs) and clinical chemistry on terminal blood samples to assess organ toxicity.

Survival: If applicable, plot Kaplan-Meier survival curves and perform statistical analysis

(e.g., log-rank test).

Toxicity and Safety Considerations

A long-term study in rats with L-histidine HCl monohydrate (up to 2.5% in the diet for 104

weeks) showed no carcinogenic effects, though a depression in body weight gain was noted

at the highest dose.[10]

High levels of histidine may interfere with copper and zinc metabolism.[10]

In some models, L-Histidinol has been shown to effectively protect against chemotherapy-

induced leukopenia and body weight loss.[6]

Researchers should always conduct pilot dose-ranging studies to determine the maximum

tolerated dose (MTD) of the L-Histidinol and chemotherapy combination in their specific

animal model. Standard laboratory animal handling and safety protocols should be strictly

followed.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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